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Compound of Interest

Compound Name: Trihydro(trimethylamine)aluminium

Cat. No.: B099812 Get Quote

A deep dive into the computational analysis of trihydro(trimethylamine)aluminium
[AlH3·N(CH3)3], a compound of interest in chemical vapor deposition and hydrogen storage,

reveals a landscape of theoretical investigation primarily focused on its structure,

thermochemistry, and decomposition. While a direct, side-by-side comparative study of various

computational models for its specific reaction pathways is not extensively documented in the

literature, a comprehensive understanding can be constructed by examining theoretical studies

on this molecule and its close chemical cousins.

This guide synthesizes the available computational data to provide a comparative overview of

the reaction pathways of trihydro(trimethylamine)aluminium. It is intended for researchers,

scientists, and drug development professionals seeking to understand the thermal behavior

and decomposition mechanisms of this and similar amine-alane adducts.

Executive Summary
Computational studies, predominantly employing Density Functional Theory (DFT), have been

instrumental in elucidating the properties of trihydro(trimethylamine)aluminium. The primary

reaction pathways of interest are the release of hydrogen and the cleavage of the aluminum-

nitrogen bond, leading to decomposition. The stability of the Al-N bond is a critical factor

governing these pathways. Theoretical calculations on related amine-alane complexes suggest

that the steric and electronic properties of the amine ligand significantly influence the
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decomposition mechanism. For instance, substitution of hydrogen atoms with methyl groups on

the amine can alter the Al-N bond distance and, consequently, the stability of the complex[1].

Comparison of Computational Models
While a singular study offering a direct comparison of multiple computational models for

trihydro(trimethylamine)aluminium is not available, we can collate data from various sources

that have employed different theoretical approaches for this and analogous systems. The

following table summarizes key computational parameters and findings from relevant studies.
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Compound
Computational
Method

Basis Set Key Findings Reference

AlH3·2N(CH3)3 DFT Not Specified

Investigation of

the molecular

structure and

phase change at

different

temperatures.

--INVALID-LINK--

Amine-Alane

Complexes
G4(MP2) Not Specified

Substitution of H

with methyl

groups on the

amine shortens

the Al-N bond,

except for the

tertiary amine,

where steric

hindrance

elongates it,

destabilizing the

complex.[1]

--INVALID-LINK--

Al-N Triple

Bonded Imide
DFT Not Specified

Energy

decomposition

analysis reveals

the Al-N bond

has three orbital

components with

a total interaction

energy of -1350

kJ mol⁻¹.[2][3][4]

[5]

--INVALID-LINK--

Reaction Pathways and Energetics
The thermal decomposition of trihydro(trimethylamine)aluminium can proceed through

several pathways. The two most probable competing pathways are the release of dihydrogen
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(H2) and the dissociation of the aluminum-nitrogen bond.

Pathway 1: Dehydrogenation
This pathway involves the elimination of H2 from the alane moiety, potentially leading to the

formation of polymeric [AlHN(CH3)3]n or other aluminum-containing species. Computational

studies on similar amine-borane adducts have extensively modeled this type of reaction,

highlighting the role of the ligand in the thermodynamics of dehydrogenation.

Pathway 2: Al-N Bond Cleavage
This pathway leads to the dissociation of the complex into its constituent parts, alane (AlH3)

and trimethylamine (N(CH3)3). The alane can then undergo further decomposition to aluminum

metal and hydrogen. The strength of the Al-N dative bond is the primary determinant of the

favorability of this pathway.

Unfortunately, specific activation energies for these competing pathways for

trihydro(trimethylamine)aluminium from comparative computational studies are not readily

available in the reviewed literature. However, studies on the thermochemistry of alane

complexes provide valuable thermodynamic data.

Experimental Protocols
Detailed experimental protocols for the computational studies are often found within the full text

of the research articles. The general methodology involves:

Model Construction: The molecular geometry of trihydro(trimethylamine)aluminium is built

using computational chemistry software.

Geometry Optimization: The structure is optimized to find the lowest energy conformation

using a selected level of theory (e.g., a specific DFT functional) and basis set.

Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized

structure corresponds to a true minimum on the potential energy surface (no imaginary

frequencies).

Transition State Search: For reaction pathways, transition state structures are located using

methods like the synchronous transit-guided quasi-Newton (STQN) method.
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Energy Calculation: Single-point energy calculations are performed at a higher level of

theory or with a larger basis set to obtain more accurate energies for the reactants, products,

and transition states.

Thermodynamic Analysis: From the calculated energies, thermodynamic properties such as

enthalpy and Gibbs free energy of reaction and activation are determined.

Visualizing the Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the potential reaction

pathways of trihydro(trimethylamine)aluminium.

Caption: Competing reaction pathways for trihydro(trimethylamine)aluminium
decomposition.

Caption: A typical workflow for the computational modeling of reaction pathways.

Conclusion
The computational modeling of trihydro(trimethylamine)aluminium reaction pathways relies

heavily on DFT and related ab initio methods. While a definitive, comparative study outlining

the performance of various computational models for this specific molecule is yet to be

published, the existing body of research on analogous amine-alane systems provides a solid

foundation for understanding its likely decomposition mechanisms. The competition between

hydrogen release and Al-N bond cleavage is central to its thermal behavior. Future

computational work should focus on a systematic comparison of different theoretical methods

and basis sets to provide a more quantitative and predictive understanding of the reaction

kinetics and thermodynamics, which will be invaluable for applications in materials science and

as a hydrogen storage vector. Experimental validation of these computational predictions

remains a critical step in advancing our knowledge in this area.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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